(3-Nitrosopropyl)phosphonic acid

Description

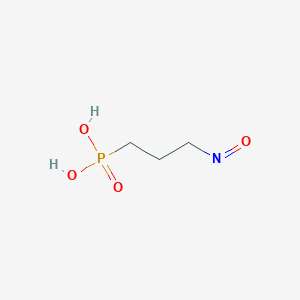

Structure

3D Structure

Properties

CAS No. |

96753-20-7 |

|---|---|

Molecular Formula |

C3H8NO4P |

Molecular Weight |

153.07 g/mol |

IUPAC Name |

3-nitrosopropylphosphonic acid |

InChI |

InChI=1S/C3H8NO4P/c5-4-2-1-3-9(6,7)8/h1-3H2,(H2,6,7,8) |

InChI Key |

TTWRPLQZTTXUSY-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=O)CP(=O)(O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Nitrosopropyl Phosphonic Acid

Reactions Involving the Nitroso Functional Group

The nitroso group (–N=O) is a key reactive center in (3-nitrosopropyl)phosphonic acid, participating in redox reactions, cycloadditions, and interactions with nucleophiles and electrophiles.

Redox Chemistry of the Nitroso Moiety

The nitrogen atom in the nitroso group can exist in different oxidation states, making it susceptible to both oxidation and reduction. The redox chemistry of nitroso compounds is complex and plays a crucial role in various chemical and biological processes. ahajournals.orgnih.gov

Oxidation: Nitroso compounds can be oxidized to the corresponding nitro compounds. britannica.comorganic-chemistry.org This transformation typically involves the conversion of the -N=O group to an -NO2 group.

Reduction: Conversely, the nitroso group can be reduced to a hydroxylamine (B1172632) or an amine. The reduction of nitro compounds is a common method for the preparation of nitroso compounds, which can be seen as an intermediate step in the reduction to amines. britannica.comnih.gov The specific reduction product often depends on the reducing agent and reaction conditions.

The redox state of the cellular environment can influence the biological effects of nitroso compounds, with the potential for interconversion between neuroprotective and neurotoxic species. nih.gov

Cycloaddition Reactions (e.g., Nitrone Formation via Reaction with Diazomethane)

Nitroso compounds can participate in cycloaddition reactions. A notable example is the reaction of a nitroso compound with diazomethane. researchgate.netmasterorganicchemistry.comrsc.org While specific data for this compound is not available, the general reactivity pattern suggests that the nitroso group can react with diazomethane. Diazomethane, with its nucleophilic carbon, can attack the electrophilic nitrogen of the nitroso group. masterorganicchemistry.comyoutube.com This type of reaction can lead to the formation of various heterocyclic structures. The reaction of diazo compounds with nitrosoarenes is a known method for forming certain types of cycloadducts. researchgate.net

Nucleophilic and Electrophilic Reactivity at the Nitroso Center

The nitroso group can act as both an electrophile and a nucleophile, depending on the reacting species.

Electrophilic Character: The nitrogen atom of the nitroso group is electron-deficient and can be attacked by nucleophiles. rsc.orgrsc.org The presence of an electron-withdrawing group, such as the phosphonic acid moiety in this compound, can enhance the electrophilic character of the nitroso nitrogen. Aromatic nitro compounds, for instance, are known to react with nucleophiles, and the nitro group activates the aromatic ring towards nucleophilic attack. doubtnut.comnih.govlibretexts.org

Nucleophilic Character: The oxygen atom of the nitroso group possesses lone pairs of electrons and can exhibit nucleophilic character, particularly in reactions with strong electrophiles.

Reactivity of the Phosphonic Acid Group

The phosphonic acid group [–PO(OH)2] is the other key functional moiety in this compound, and its reactivity is central to many of its applications. wikipedia.orgnih.gov

Esterification and Amidation Reactions of the Phosphonic Acid Moiety

The phosphonic acid group can undergo reactions typical of carboxylic acids, such as esterification and amidation, to form phosphonate (B1237965) esters and phosphonamides, respectively. nih.govchemrxiv.org

Esterification: Phosphonic acids can be esterified to form mono- or diesters. nih.govresearchgate.net The selective formation of monoesters can be challenging but has been achieved using specific reagents like triethyl orthoacetate. nih.govresearchgate.net The reaction conditions, particularly temperature, can influence the outcome, with lower temperatures favoring monoester formation and higher temperatures leading to diesters. researchgate.net Other methods for esterification include reactions with orthoesters, carbonates, and acetals. nih.gov Microwave-assisted esterification has also been explored for phenylphosphonic acid. tandfonline.com

| Reactant | Reagent/Conditions | Product | Reference |

| Benzylphosphonic acid | Triethyl orthoacetate | Monoester | nih.gov |

| Phenylphosphonic acid | Butanol or Octanol (Microwave) | Monoester and Diester | tandfonline.com |

| Phosphonic acids | Alkoxy group donors | Mono- or Diesters | researchgate.net |

Amidation: The conversion of phosphonic acids to their corresponding amides (phosphonamides) is another important transformation. chemrxiv.orgacs.org Direct mono-amidation can be achieved using the PPh3/DIAD redox pair, which is a mild and reliable method. chemrxiv.orgchemrxiv.org This approach allows for the attachment of various aliphatic and benzylic amines. chemrxiv.org The synthesis of amino acid-based phosphonamidates has also been reported, often involving the initial conversion of the phosphonate ester to a monoester followed by chlorination and substitution. mdpi.com

| Reactant | Reagent/Conditions | Product | Reference |

| Phosphonic acids | PPh3/DIAD, amine | Mono-amidated product | chemrxiv.orgchemrxiv.org |

| Arylphosphonic acids | - | Diamides | acs.org |

| Phosphonate esters | Amino acid derivatives | Phosphonamidates | mdpi.com |

Metal Coordination Chemistry of Phosphonic Acids

Phosphonic acids are excellent ligands for a wide range of metal ions, forming stable metal-phosphonate complexes. researchgate.netirjmets.comyoutube.com This coordinating ability is a key feature of their chemistry and is utilized in various applications, including the formation of hybrid materials and surface functionalization. nih.govresearchgate.net

The phosphonate group can coordinate to metal ions in several ways, acting as a linker to create diverse coordination networks. researchgate.netacs.org The stability of the metal complexes often increases with the number of phosphonic acid groups in the ligand. youtube.com The coordination chemistry of phosphonates is extensive, with numerous studies on their interaction with various metal ions, leading to the formation of metal-organic frameworks and other coordination polymers. irjmets.comacs.orgwikipedia.org

| Ligand | Metal Ion(s) | Resulting Structure/Application | Reference |

| N,N-bis(phosphonomethyl)-2-aminoisobutyric acid (PAIBA) | Mg2+, Ca2+, Sr2+ | 0D, 1D, and 3D coordination networks for anticorrosion coatings | acs.org |

| Various phosphonic acids | Zr4+ and other metal ions | Metal phosphonates, hybrid materials | researchgate.net |

| Aminophosphonic acids | Various metal ions | Metal complexes with various applications | irjmets.com |

| Phosphine oxides | Transition metals | Coordination complexes | wikipedia.org |

Interplay Between Nitroso and Phosphonic Acid Functionalities

There are no studies detailing the intramolecular cyclization or rearrangement pathways of this compound. The proximity of the nitroso and phosphonic acid groups on the propyl chain could theoretically allow for intramolecular interactions or reactions, but this has not been experimentally or theoretically investigated.

The influence of the nitroso and phosphonic acid groups on the reaction selectivity and rate in this compound is not documented. The electron-withdrawing or -donating properties of these groups, as well as their steric bulk, would be expected to influence the reactivity of the molecule, but specific data are absent from the scientific literature.

Stability and Degradation Pathways Under Controlled Conditions

Specific studies on the stability and degradation of this compound under controlled conditions (e.g., varying pH, temperature, light exposure) have not been reported. The stability of phosphonic acids can vary significantly depending on the other functional groups present in the molecule. nih.govpsu.edu Similarly, nitroso compounds can undergo degradation through various pathways, including photolysis and thermal decomposition, but specific pathways for this compound are unknown. nih.govacs.orgrsc.org

Biological and Biochemical Research Perspectives on 3 Nitrosopropyl Phosphonic Acid

Structural Mimicry of Phosphate (B84403) in Biological Systems

The phosphonate (B1237965) group is a cornerstone of the biochemical potential of (3-Nitrosopropyl)phosphonic acid. Its structural and electronic resemblance to a phosphate moiety allows it to interact with biological systems that recognize and process phosphates. Phosphonic acids are notably more stable against hydrolysis compared to phosphate esters, making them excellent tools for studying biological processes. researchgate.net Their resistance to cleavage by proteases further enhances their utility as stable analogues in biochemical assays. researchgate.net

Interactions with Phosphate-Binding Enzymes and Receptors

The phosphonate group within this compound serves as a bioisostere for phosphate, enabling it to bind to the active sites of various enzymes that interact with phosphate-containing substrates. Phosphonates can act as competitive inhibitors for a range of enzymes, including phosphatases and viral DNA polymerases, by mimicking highly unstable phosphate intermediates. researchgate.net This mimicry is effective because the phosphonate group can occupy the same binding pockets as the natural phosphate or pyrophosphate substrates.

For instance, studies on bisphosphonic acids, which are structural analogs of pyrophosphate, show they can inhibit enzymes that process oligo- and polyphosphates. nih.gov Their two phosphonic groups can occupy the positions of P1 and P2 phosphates within the enzyme's active site, which is often a shallow cavity rich in positively charged lysine (B10760008) and arginine residues. nih.gov While the nitroso group on the propyl chain of this compound would introduce specific chemical properties, the core interaction is expected to be driven by the phosphonate head group binding to the phosphate recognition site. This principle is observed in a wide array of enzymes, including 3-deoxy-D-arabinoheptulosonate-7-phosphate synthase, pyrophosphatase, and glutamine synthetase, which are all inhibited by various phosphonate and bisphosphonate compounds. nih.gov

Potential for Biomimetic Catalysis and Recognition

The tetrahedral geometry of the phosphorus atom in phosphonic acids is a key feature for biomimetic recognition, particularly in mimicking the transition states of enzymatic reactions. researchgate.netnih.gov Enzymes that catalyze the hydrolysis of phosphate or carboxylate esters proceed through a tetrahedral intermediate. By presenting a stable tetrahedral structure, a phosphonate-containing molecule can be recognized and bound tightly by the enzyme's active site, acting as a potent inhibitor.

This recognition is a form of biomimetic design, where the inhibitor is crafted to match a high-energy, transient state of the substrate. The methylation of a phosphonate, for example, reduces its negative charge, creating a charge distribution that more closely resembles the tetrahedral intermediate found in carboxylate metabolism, thereby enhancing its inhibitory potential against certain enzymes like proteases. nih.gov

Enzyme Inhibition Studies and Mechanistic Elucidation

The design of phosphonate-containing molecules as enzyme inhibitors is a well-established strategy in medicinal chemistry and chemical biology. Research has focused on their role as transition state analogues, the specific mechanisms of their binding, and the relationship between their chemical structure and inhibitory activity.

Design and Evaluation as Enzyme Transition State Analogues

Phosphonic acids are frequently designed to be potent competitive inhibitors by acting as mimics of the tetrahedral gem-diolate transition state that occurs during peptide bond hydrolysis. researchgate.net A study on a series of phosphonic acid analogues of 2-benzylsuccinate (B1233348) demonstrated their effectiveness as inhibitors of carboxypeptidase A. nih.gov The tetrahedral arrangement at the phosphorus atom suggests these molecules mimic the tetrahedral transition state of the enzyme-catalyzed hydrolysis of a peptide substrate. nih.gov

The most potent compound in that study, (2RS)-2-benzyl-3-phosphonopropionic acid, exhibited an inhibitory constant (Ki) of 0.22 µM, making it as effective as one of the most potent known reversible inhibitors for this enzyme. nih.gov This highlights the power of using the phosphonate group to create high-affinity ligands for enzyme active sites.

Table 1: Inhibition of Carboxypeptidase A by Phosphonic Acid Transition State Analogues

| Compound | Inhibition Constant (Ki) (µM) |

|---|---|

| (2RS)-2-Benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 |

| 2-ambo-P-ambo-2-Benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 |

Data sourced from a study on carboxypeptidase A inhibition. nih.gov

Investigation of Binding Mechanisms within Enzyme Active Sites

Molecular modeling and crystallographic studies have provided insights into how phosphonate inhibitors bind within enzyme active sites. For α-aminobisphosphonic acids inhibiting polyphosphate kinase 2 (PPK2), the two phosphonic groups are able to occupy the positions of the P1 and P2 phosphates of the natural substrate. nih.gov The binding is facilitated by interactions with a shallow cavity formed by several positively charged lysine and arginine residues near the enzyme's Walker A motif. nih.gov

In studies of human and porcine alanine (B10760859) aminopeptidases (APN), molecular modeling simulations helped determine the optimal architecture of the enzyme-inhibitor complex. nih.gov These simulations, combined with enzymatic studies, indicated that homophenylalanine-based phosphonic acid analogues were highly active inhibitors, suggesting a specific and favorable binding orientation within the active site. nih.gov Similarly, research on tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors suggests that phosphonic acids could replicate the binding interactions of the cognate TOP1-DNA substrate better than carboxylic acids, by mimicking the phosphotyrosyl substrate or the 3'-processed phosphate product. frontiersin.org

Structure-Activity Relationship (SAR) Analyses for Enzymatic Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of inhibitors. Such analyses on phosphonate-based compounds have revealed key structural features that govern their inhibitory activity.

In the case of the phosphonate antibiotic dehydrophos, SAR studies showed that both the vinylphosphonate (B8674324) moiety and the methyl ester are critical for its biological activity. nih.gov The removal of the methyl group to form the phosphonic acid (desmethyl dehydrophos) resulted in a substantial loss of activity against E. coli and no detectable activity against B. subtilis. nih.gov This indicates that the charge state and steric profile of the phosphonate group are finely tuned for interaction with its biological target. nih.gov

For inhibitors of human alanine aminopeptidase (B13392206) (hAPN), SAR analysis of phosphonic acid analogues of phenylalanine and homophenylalanine revealed that the homophenylalanine derivatives were more potent. nih.gov Further substitution on the phenyl ring with fluorine or bromine atoms led to compounds with submicromolar inhibition constants for hAPN. nih.gov

Table 2: Structure-Activity Relationship of Phenyl-Substituted Homophenylalanine Phosphonic Acid Analogues against hAPN

| Compound | Substitution on Phenyl Ring | Inhibition Constant (Ki) (µM) for hAPN |

|---|---|---|

| 1-Amino-3-(phenyl)propylphosphonic acid | None | 0.33 ± 0.01 |

| 1-Amino-3-(3-fluorophenyl)propylphosphonic acid | 3-Fluoro | 0.16 ± 0.01 |

| 1-Amino-3-(3-bromophenyl)propylphosphonic acid | 3-Bromo | 0.31 ± 0.01 |

Data from a study on alanine aminopeptidase inhibitors. nih.gov

Similarly, for TDP1 inhibitors, adding a 7-phenyl group to an imidazopyridine scaffold containing a phenylphosphonic acid headgroup increased inhibitory potency by three- to five-fold, demonstrating the importance of distal substitutions in optimizing inhibitor binding. frontiersin.org

Modulation of Biological Pathways

Exploration of Metabolic Pathway Interactions

The introduction of a nitroso functional group and a phosphonic acid moiety in a single molecule, as seen in this compound, suggests the potential for complex interactions with various metabolic pathways. While direct studies on this specific compound are limited, the known effects of related nitro and organophosphorus compounds on energy metabolism provide a framework for potential interactions.

Nitro compounds can undergo metabolic reduction, a process catalyzed by various nitroreductases. nih.govacs.org This six-electron reduction sequentially forms nitroso, N-hydroxylamino, and finally amino functional groups. nih.govacs.org These reactions can be intertwined with cellular energy status. The enzymes involved in this reduction, such as NADPH-dependent flavoenzymes, P450 enzymes, and oxidases, are often linked to central metabolic pathways. nih.govacs.org For instance, the process can generate reactive oxygen species (ROS), leading to oxidative stress, which in turn can modulate energy metabolism pathways. nih.gov

Organophosphorus compounds, particularly phosphonates, are recognized for their ability to act as structural mimics of phosphate-containing metabolic intermediates. nih.govnih.govannualreviews.org This mimicry allows them to competitively inhibit enzymes involved in key metabolic processes. nih.govannualreviews.org For example, the well-known phosphonate antibiotic fosfomycin (B1673569) is an analog of phosphoenolpyruvate (B93156) (PEP) and inhibits an enzyme crucial for bacterial cell wall biosynthesis. nih.gov Similarly, other phosphonates act as potent inhibitors in various metabolic pathways. nih.gov

Given these precedents, this compound could potentially interfere with nitrogen metabolism. The nitroso group could be reduced to an amino group, potentially entering pathways of amino acid metabolism. youtube.com The universal nitrogen acceptor, alpha-ketoglutarate, is a key molecule in this process, facilitating the transfer of nitrogen from amino acids to be used for energy or biosynthesis. youtube.com Furthermore, the phosphonate moiety could interact with enzymes that process phosphorylated intermediates in glycolysis or the pentose (B10789219) phosphate pathway.

The metabolism of a related compound, 2-amino-3-phosphonopropionic acid, in rat liver preparations proceeds through deamination to 3-phosphonopyruvic acid, followed by decarboxylation to 2-phosphonoacetaldehyde. nih.gov This intermediate can then be either dephosphonylated or aminated. nih.gov This suggests a potential metabolic route for the propylphosphonic acid backbone of this compound, which could intersect with carbohydrate and amino acid metabolism.

Table 1: Potential Metabolic Interactions of this compound Based on Functional Group Analogues

| Functional Group | Potential Metabolic Interaction | Key Enzymes/Pathways Involved |

| Nitroso Group | Reduction to amino group | Nitroreductases, Cytochrome P450 system |

| Generation of Reactive Oxygen Species (ROS) | NADPH oxidases | |

| Interference with Nitrogen Metabolism | Transaminases, Glutamate Dehydrogenase | |

| Phosphonate Group | Competitive inhibition of phosphate-binding enzymes | Kinases, Phosphatases, Dehydrogenases |

| Mimicry of metabolic intermediates | Glycolysis, Pentose Phosphate Pathway |

Interactions with Cellular Signaling Components

The distinct chemical functionalities of this compound also point towards potential interactions with cellular signaling networks. Nitroso compounds, particularly nitric oxide (NO) and related N-nitroso compounds (NOCs), are known to be potent modulators of cellular signaling. oup.comnih.govnih.gov

A primary mechanism of action for NO and related species is the post-translational modification of proteins, most notably S-nitrosation of cysteine residues. nih.gov This modification can alter protein function and has been implicated in a wide array of cellular processes, including apoptosis, cell cycle regulation, and immune responses. oup.comnih.gov For example, exposure of colon cells to nitrosamines has been shown to impact gene expression related to cell cycle control and apoptosis. oup.com The signaling effects of NO are often concentration-dependent, with lower levels promoting cell survival and higher levels leading to cell cycle arrest or apoptosis. nih.gov

The phosphonate group can also influence signaling pathways, often by acting as a stable analog of phosphate esters, which are central to signal transduction. Phosphorylation and dephosphorylation events, catalyzed by kinases and phosphatases respectively, are fundamental to many signaling cascades. A phosphonate-containing molecule could potentially interfere with these processes by binding to the active sites of these enzymes without being subject to the same enzymatic cleavage as a phosphate ester. nih.gov

Therefore, this compound could exert its influence on cellular signaling through a dual mechanism. The nitroso group could lead to nitrosative stress and the modification of key signaling proteins, while the phosphonate moiety could disrupt phosphorylation-dependent signaling pathways. The interplay between these two functional groups could lead to complex and potentially novel effects on cellular homeostasis.

Biosynthesis and Biodegradation Analogues

Insights from Naturally Occurring Phosphonates and Nitrosamines

Nature produces a diverse array of phosphonate-containing natural products. nih.govnih.govannualreviews.org The biosynthesis of the majority of these compounds originates from the rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (B1221233), a reaction catalyzed by the enzyme PEP mutase. pnas.orgoup.com This initial step is a gateway to a variety of biosynthetic pathways that produce phosphonates with diverse structures and biological activities. nih.gov A common intermediate in many of these pathways is 2-aminoethylphosphonate (AEP), which is formed from phosphonopyruvate in a three-step enzymatic sequence. nih.gov These naturally occurring phosphonates often function as antibiotics or herbicides by mimicking and inhibiting essential metabolic enzymes. nih.govnih.gov The structural stability of the carbon-phosphorus (C-P) bond is a key feature that contributes to their biological activity. nih.gov

While naturally occurring nitroso compounds are less common than phosphonates, certain nitrosamines can be formed endogenously through the nitrosation of secondary amines. oup.com The biodegradation of nitrosamines has been observed in soil and water, with the rate of degradation being dependent on factors such as concentration and temperature. gassnova.no

The existence of these natural biosynthetic and degradative pathways for both phosphonates and nitroso compounds provides a basis for understanding how a molecule like this compound might be assembled or broken down in biological systems. It is conceivable that enzymes from phosphonate biosynthetic pathways could act on a propylphosphonic acid precursor, and that nitroreductases or similar enzymes could be involved in the transformation of the nitroso group.

Table 2: Comparison of this compound with Naturally Occurring Analogues

| Feature | This compound | Naturally Occurring Phosphonates | Naturally Occurring/Endogenous Nitrosamines |

| Core Structure | Propylphosphonic acid | Various, often derived from PEP | Various, formed from secondary amines |

| Key Functional Groups | Phosphonic acid, Nitroso | Phosphonic acid | Nitroso |

| Biosynthetic Precursor (Hypothetical) | Propylphosphonic acid derivative | Phosphoenolpyruvate (PEP) | Secondary amines and nitrosating agents |

| Potential Biological Role | Enzyme inhibitor, Signaling modulator | Antibiotic, Herbicide, Structural component | Carcinogen, Signaling molecule |

Enzymatic Transformations of Organophosphorus and Nitroso Compounds

A wide range of enzymes are capable of transforming organophosphorus compounds. jst.go.jpmdpi.comnih.gov Organophosphorus hydrolases (OPHs), for instance, can hydrolyze various organophosphorus compounds, including pesticides and nerve agents. mdpi.com These enzymes have been extensively studied for their potential use in detoxification and bioremediation. jst.go.jpnih.govmdpi.com Some OPHs exhibit broad substrate specificity and can act on compounds with P-O, P-F, P-S, and even C-P bonds. mdpi.com Additionally, flavin-dependent enzymes like nitroalkane oxidase can oxidize aliphatic nitro compounds. wikipedia.org

The biodegradation of nitroaromatic compounds, which bear some resemblance to nitroso compounds, often involves reduction of the nitro group. nih.govasm.org This reduction can be carried out by anaerobic bacteria and can lead to the formation of the corresponding amines. nih.gov In some cases, the nitroaromatic compound can be used as a source of nitrogen for the organism. nih.gov Fungi have also been shown to be capable of degrading and even mineralizing various nitroaromatic compounds. nih.gov The enzymatic machinery for these transformations includes nitroreductases, which catalyze the initial reduction of the nitro group. nih.govacs.org

Given the existence of these enzymatic systems, it is plausible that this compound could be a substrate for certain enzymes. An organophosphorus hydrolase might cleave the C-P bond, while a nitroreductase could reduce the nitroso group. The specific enzymes involved and the resulting metabolic fate of the molecule would depend on the specific biological system it encounters.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR spectra would provide fundamental information about the structure.

¹H NMR: This technique would identify the number of distinct proton environments and their neighboring atoms. The propyl chain protons would appear as multiplets, with their chemical shifts influenced by the adjacent electron-withdrawing phosphonic acid and nitroso groups.

¹³C NMR: The carbon spectrum would show three distinct signals corresponding to the three carbon atoms of the propyl chain. The chemical shifts would indicate the electronic environment of each carbon.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is crucial. It would show a single resonance, and its chemical shift would be characteristic of an alkylphosphonic acid. Proton-coupling would split this signal, providing information about adjacent protons. huji.ac.il

Hypothetical NMR Data for (3-Nitrosopropyl)phosphonic acid

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 3.8 - 4.2 | t (triplet) | ~7 Hz | -CH₂-N=O |

| ¹H | 2.0 - 2.4 | m (multiplet) | - | -CH₂-CH₂-CH₂- |

| ¹H | 1.7 - 2.1 | m (multiplet) | - | P-CH₂- |

| ¹³C | 50 - 55 | - | - | C-N=O |

| ¹³C | 25 - 30 | - | - | -CH₂-CH₂-CH₂- |

| ¹³C | 20 - 25 | d (doublet) | J(P-C) ~130-140 Hz | P-C |

Note: This is an interactive data table based on hypothetical data.

To confirm the atomic connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.

COSY: A ¹H-¹H COSY spectrum would establish the connectivity of the protons along the propyl chain by showing cross-peaks between adjacent protons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key vibrational modes for this compound would include the stretching and bending of its characteristic bonds. Phosphonic acids typically show strong P=O stretching vibrations in the range of 900-1200 cm⁻¹. researchgate.net

Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 2800 - 3300 | Broad, Strong | O-H stretch (from P-OH) |

| 2950 - 2850 | Medium | C-H stretch (alkyl) |

| 1550 - 1650 | Medium-Strong | N=O stretch (nitroso) |

| 1150 - 1250 | Strong | P=O stretch |

Note: This is an interactive data table based on hypothetical data.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula. The fragmentation would likely involve the loss of the nitroso group (NO) and cleavage of the C-P bond.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous three-dimensional model of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the phosphonic acid groups.

Synthesis and Evaluation of 3 Nitrosopropyl Phosphonic Acid Derivatives and Analogues

Modification of the Propyl Chain for Structural Diversity

Achieving structural diversity in the propyl chain of (3-Nitrosopropyl)phosphonic acid is key to modulating the molecule's physical and chemical properties. A common synthetic strategy involves using a versatile precursor, such as a (3-halopropyl)phosphonate derivative, which allows for the introduction of various functional groups through nucleophilic substitution reactions. For instance, starting with diethyl (3-bromopropyl)phosphonate, a wide array of substituents can be installed on the carbon backbone.

These modifications can influence the molecule's polarity, steric bulk, and potential for secondary interactions with biological targets. The introduction of functional groups like hydroxyls, amines, or amides can alter solubility and create new hydrogen bonding opportunities.

Table 1: Examples of Propyl Chain Modifications via Nucleophilic Substitution

| Target Substituent | Reagent | Resulting Functionality |

| Hydroxyl (-OH) | Sodium Hydroxide (NaOH) | Introduces a polar, hydrogen-bonding group. |

| Amino (-NH₂) | Ammonia (NH₃) or protected equivalent | Adds a basic, nucleophilic center. |

| Cyano (-CN) | Sodium Cyanide (NaCN) | Can be further hydrolyzed to a carboxylic acid. |

| Azido (-N₃) | Sodium Azide (NaN₃) | A versatile precursor for amines or triazoles. |

| Alkoxy (-OR) | Sodium Alkoxide (NaOR) | Increases lipophilicity. |

The synthesis often begins with commercially available materials like (3-bromopropyl)phosphonic acid. sigmaaldrich.com The phosphonic acid can be esterified to a dialkyl phosphonate (B1237965) to improve solubility in organic solvents and facilitate purification during intermediate steps. After modification of the propyl chain, the nitroso group can be introduced in a subsequent step, for example, through the nitrosation of a primary amine precursor.

Substituent Effects on the Nitroso Moiety and its Reactivity

The chemical reactivity of the nitroso (-N=O) group is highly sensitive to the electronic environment of the molecule. The nitro group is known for its strong electron-withdrawing nature, which significantly influences molecular electronic distribution and reactivity. mdpi.com Substituents on the adjacent propyl chain can modulate the electrophilicity of the nitroso nitrogen, thereby affecting its stability and interaction with nucleophiles.

Electron-Withdrawing Groups (EWGs): Substituents such as halogens, cyano, or other nitro groups on the propyl chain can further pull electron density away from the nitroso moiety. This inductive effect increases the partial positive charge on the nitrogen atom, making the nitroso group more susceptible to nucleophilic attack.

Electron-Donating Groups (EDGs): Conversely, alkyl, alkoxy, or amino groups can push electron density towards the nitroso group. This effect reduces its electrophilicity, potentially increasing the stability of the compound but decreasing its reactivity towards nucleophiles.

This principle allows for the rational design of analogues with tailored reactivity profiles for specific applications as chemical probes.

Table 2: Predicted Effects of Substituents on Nitroso Group Reactivity

| Substituent Type at C1 or C2 | Example | Predicted Effect on Nitroso Nitrogen | Expected Reactivity towards Nucleophiles |

| Strong EWG | -F, -CF₃ | Increased electrophilicity | Enhanced |

| Moderate EWG | -Cl, -Br | Moderate increase in electrophilicity | Moderately Enhanced |

| EDG | -CH₃, -OCH₃ | Decreased electrophilicity | Reduced |

| Hydrogen Bonding | -OH, -NH₂ | May participate in intramolecular interactions | Modulated by local environment |

Phosphonic Acid Modifications (e.g., Monoesters, Diesters, Amides)

Modifying the phosphonic acid group is a critical strategy for altering the compound's solubility, membrane permeability, and its ability to act as a phosphate (B84403) mimic. Phosphonic acids are significantly more acidic than their carboxylic acid counterparts and can be converted into various derivatives. nih.gov

Phosphonate Esters: The most common derivatives are phosphonate esters. Diesters are typically synthesized via reactions like the Michaelis-Arbuzov or Pudovik reactions, using dialkyl phosphites as starting materials. organic-chemistry.org These diesters can be fully or partially hydrolyzed back to the phosphonic acid. The most general method for complete hydrolysis is refluxing with concentrated hydrochloric acid. nih.govgoogle.com For milder conditions that avoid potential P-C bond cleavage, dealkylation using bromotrimethylsilane (B50905) (McKenna's method) is frequently employed. nih.gov This allows for the isolation of monoesters or the free acid.

Phosphonic Amides: Phosphonodiamides can be synthesized and are noted to be more robust toward certain nucleophiles than phosphonate esters. nih.gov They can be prepared by reacting a suitable phosphorus precursor, like a chlorophosphadiamide, with an organometallic reagent. nih.govresearchgate.net Subsequent hydrolysis under acidic conditions can convert the amide back to the phosphonic acid. nih.govresearchgate.net

These modifications create prodrugs or probes with different physicochemical properties, which can be essential for transport across cellular membranes before being hydrolyzed to the active phosphonic acid form within a target cell.

Table 3: Common Modifications of the Phosphonic Acid Moiety

| Derivative | General Method of Formation | Key Reagents | Resulting Functional Group |

| Phosphonic Acid | Hydrolysis of Esters or Amides | Conc. HCl or H₂O/H⁺ | -P(O)(OH)₂ |

| Phosphonate Diester | Michaelis-Arbuzov Reaction | Alkyl Halide, Trialkyl Phosphite (B83602) | -P(O)(OR)₂ |

| Phosphonate Monoester | Partial Hydrolysis of Diester | Controlled base/acid hydrolysis | -P(O)(OR)(OH) |

| Phosphonodiamide | Nucleophilic substitution | Chlorophosphadiamide, Organolithium | -P(O)(NR₂)₂ |

Chiral Analogues for Stereoselective Biological and Chemical Probes

The synthesis of chiral analogues of this compound introduces stereoselectivity, which is crucial for developing specific probes for biological systems. Chirality can be introduced at the carbon atoms of the propyl chain or at the phosphorus atom itself, creating P-stereogenic centers. mdpi.com

C-Chiral Analogues: A stereocenter on the propyl chain can be established by using a starting material from the chiral pool or through asymmetric synthesis. For example, an asymmetric variant of the phospha-Mannich reaction, using chiral catalysts like chiral phosphoric acids, can produce aminophosphonates with high enantioselectivity. mdpi.comnih.gov These aminophosphonates can then be further elaborated into the desired chiral nitroso compounds.

P-Chiral Analogues: Creating a stereogenic phosphorus center is a more complex challenge but offers another layer of stereochemical diversity. Asymmetric synthesis of P(V) centers can be achieved through methods like the dynamic kinetic asymmetric transformation (DKAT) of racemic H-phosphinates using chiral nucleophilic catalysts. mdpi.com Chiral P–H spirophosphoranes have also been used to react with prochiral aldimines to generate (α-amino)phosphonic acids with high stereoselectivity after hydrolysis. researchgate.net

The development of stereochemically pure analogues is vital, as biological systems are inherently chiral, and different enantiomers or diastereomers often exhibit vastly different activities.

Table 4: Strategies for Synthesizing Chiral Analogues

| Strategy | Description | Example Reaction |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction with a prochiral substrate. | Enantioselective phospha-Mannich reaction using a chiral Brønsted acid. mdpi.comnih.gov |

| Chiral Pool Synthesis | Starting the synthesis with an enantiomerically pure precursor. | Using a chiral amino acid or hydroxyl acid to build the propyl chain. |

| Diastereoselective Synthesis | Using an existing chiral center in the molecule to direct the formation of a new stereocenter. | Reaction of a chiral aldehyde with a phosphite to form diastereomeric products. mdpi.com |

| Kinetic Resolution | Preferential reaction of one enantiomer from a racemic mixture, leaving the other enriched. | Catalytic kinetic resolution of a racemic phosphonate intermediate. |

Future Directions in 3 Nitrosopropyl Phosphonic Acid Research

Development of Novel Synthetic Routes with Enhanced Efficiency

The initial focus of future research would be to establish reliable and efficient synthetic pathways to (3-Nitrosopropyl)phosphonic acid. This would involve a systematic exploration of different synthetic strategies, starting materials, and reaction conditions. Key areas of investigation would include:

Optimization of Nitrosation Reactions: A primary route would likely involve the nitrosation of a suitable amino- or other nitrogen-containing precursor. Research would need to focus on optimizing nitrosating agents, solvent systems, temperature, and pH to maximize yield and purity while minimizing side reactions.

Phosphonylation of Nitroso-Containing Precursors: An alternative approach would involve the introduction of the phosphonic acid group onto a molecule that already contains the 3-nitrosopropyl moiety. This could involve exploring reactions such as the Michaelis-Arbuzov or Pudovik reactions with appropriate substrates.

Purification and Characterization: Developing robust methods for the purification and comprehensive characterization (e.g., via NMR, mass spectrometry, and elemental analysis) of this compound would be crucial to ensure the availability of high-purity material for further studies.

Exploration of Uncharted Chemical Reactivity and Catalysis

Once a reliable synthetic route is established, the next logical step would be to explore the fundamental chemical reactivity of this compound. This would involve investigating the interplay between the nitroso and phosphonic acid functional groups. Potential areas of study include:

Reactions of the Nitroso Group: A detailed study of the reactivity of the nitroso group in this compound, including its reduction, oxidation, and participation in cycloaddition or condensation reactions, would be necessary.

Coordination Chemistry: The phosphonic acid moiety is an excellent ligand for a wide range of metal ions. The synthesis and characterization of metal complexes of this compound could reveal novel coordination modes and potentially lead to new catalysts.

Catalytic Applications: Investigating the potential of this compound and its metal complexes as catalysts in various organic transformations would be a significant area of future research.

Deeper Mechanistic Understanding of Biological Interactions

A critical area of future investigation would be to understand the potential biological activity of this compound. Given the known biological roles of related compounds, a multi-pronged approach would be necessary:

Nitric Oxide Donor Potential: A primary hypothesis to test would be whether this compound can act as a nitric oxide (NO) donor under physiological conditions. This would involve in vitro assays to quantify NO release and studies to understand the mechanism of release.

Enzyme Inhibition Studies: The phosphonic acid group is a known mimic of the phosphate (B84403) group and can act as an inhibitor of various enzymes. Screening this compound against a panel of phosphatases, kinases, and other phosphate-binding enzymes could reveal specific biological targets.

Cellular Studies: Investigating the effects of this compound on various cell lines could provide insights into its cytotoxicity, cytostatic effects, and potential therapeutic applications.

Integration with Advanced Materials Science for Functional Hybrid Systems

The unique combination of a phosphonic acid group for surface anchoring and a potentially reactive nitroso group makes this compound an intriguing candidate for applications in materials science. Future research could explore:

Surface Modification: The ability of the phosphonic acid group to bind to metal oxide surfaces could be exploited to create functionalized surfaces with tailored properties. The nitroso group could then be used for further chemical modifications or to impart specific functionalities.

Metal-Organic Frameworks (MOFs): The use of this compound as a linker in the synthesis of MOFs could lead to new materials with interesting porous structures and chemical properties. The nitroso groups within the MOF pores could be accessible for post-synthetic modification or for the adsorption of specific guest molecules.

Sensor Development: The reactivity of the nitroso group could be harnessed to develop chemical sensors. For example, its reaction with specific analytes could lead to a change in the optical or electronic properties of a material incorporating this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.